1-Bromoocta-1,2-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromoocta-1,2-diene is an organic compound characterized by the presence of a bromine atom attached to an octadiene structure. This compound is part of the diene family, which contains two double bonds. The unique positioning of the bromine atom and the double bonds makes this compound an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoocta-1,2-diene can be synthesized through several methods. One common approach involves the free radical halogenation of an allylic carbon of an alkene using N-bromosuccinimide (NBS) under light or heat conditions . Another method includes the dehydrohalogenation of organohalides, where a base induces the elimination of hydrogen halide from an allylic halide .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromoocta-1,2-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with hydrogen halides (e.g., HBr) to form addition products.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation and Reduction: The double bonds in this compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Hydrogen Halides (e.g., HBr): Used in electrophilic addition reactions.
Bases (e.g., NaOH): Used in substitution reactions to replace the bromine atom.
Oxidizing Agents (e.g., mCPBA): Used to oxidize the double bonds to epoxides.
Major Products:
1,2-Addition Products: Formed when the addition occurs at the first and second carbon atoms.
1,4-Addition Products: Formed when the addition occurs at the first and fourth carbon atoms.
Substituted Alcohols: Formed when the bromine atom is replaced by a hydroxide ion.
Scientific Research Applications
1-Bromoocta-1,2-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromoocta-1,2-diene in chemical reactions involves the formation of resonance-stabilized carbocations during electrophilic addition . The bromine atom’s presence influences the reactivity of the double bonds, making them more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Bromo-2-butene: Another brominated diene with similar reactivity but different structural properties.
1,3-Butadiene: A non-brominated diene used in polymer synthesis with different reactivity patterns.
Uniqueness: 1-Bromoocta-1,2-diene’s unique structure, with the bromine atom and two double bonds, allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in both research and industrial applications.
Properties
InChI |
InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h6,8H,2-5H2,1H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUOJKBSGILTQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=C=CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512755 |
Source
|
Record name | 1-Bromoocta-1,2-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82159-55-5 |
Source
|
Record name | 1-Bromoocta-1,2-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.